molecular formula C10H13BrN2O B13608039 3-Bromo-5-(piperidin-4-yloxy)pyridine

3-Bromo-5-(piperidin-4-yloxy)pyridine

Cat. No.: B13608039
M. Wt: 257.13 g/mol
InChI Key: QJWQZLUAJRPGEC-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-4-yloxy)pyridine is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol This compound features a pyridine ring substituted with a bromine atom at the 3-position and a piperidin-4-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-4-yloxy)pyridine typically involves the reaction of 3-bromo-5-hydroxypyridine with piperidine under appropriate conditions. The hydroxyl group of 3-bromo-5-hydroxypyridine is substituted by the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-4-yloxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(piperidin-4-yloxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-4-yloxy)pyridine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The piperidine ring may play a role in binding to biological receptors, while the bromine atom and pyridine ring contribute to the compound’s overall reactivity and stability. Further research is needed to fully understand the molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(piperidin-4-yloxy)pyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. The position of the piperidin-4-yloxy group can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-bromo-5-piperidin-4-yloxypyridine

InChI

InChI=1S/C10H13BrN2O/c11-8-5-10(7-13-6-8)14-9-1-3-12-4-2-9/h5-7,9,12H,1-4H2

InChI Key

QJWQZLUAJRPGEC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=CN=C2)Br

Origin of Product

United States

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